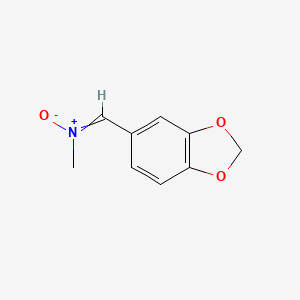
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane is a complex organophosphorus compound. This compound is characterized by the presence of cyano, oxo, and phosphonia groups, along with silicon atoms in its structure. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core structure, followed by the introduction of functional groups such as cyano and oxo groups. Common reagents used in the synthesis include organophosphorus compounds, silicon-based reagents, and cyanide sources. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the industrial synthesis process.
化学反応の分析
Types of Reactions
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The cyano and oxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of functionalized derivatives with different chemical properties.
科学的研究の応用
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving phosphorus and silicon.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its reactivity and stability.
作用機序
The mechanism by which 6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and oxo groups play a crucial role in binding to active sites, while the phosphonia and silicon atoms contribute to the compound’s overall stability and reactivity. Pathways involved may include phosphorylation and redox reactions, which are essential in various biochemical processes.
類似化合物との比較
Similar Compounds
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane: shares similarities with other organophosphorus compounds such as:
Uniqueness
What sets this compound apart is its combination of cyano, oxo, phosphonia, and silicon groups within a single molecule. This unique structure imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
63139-10-6 |
|---|---|
分子式 |
C9H21NO2PSi2+ |
分子量 |
262.41 g/mol |
IUPAC名 |
(2-cyano-2-trimethylsilylethyl)-oxo-trimethylsilyloxyphosphanium |
InChI |
InChI=1S/C9H21NO2PSi2/c1-14(2,3)9(7-10)8-13(11)12-15(4,5)6/h9H,8H2,1-6H3/q+1 |
InChIキー |
PULLETFSCLLMQA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(C[P+](=O)O[Si](C)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)

![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)

![2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole](/img/structure/B14493803.png)
![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)
![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)
![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)

![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)
